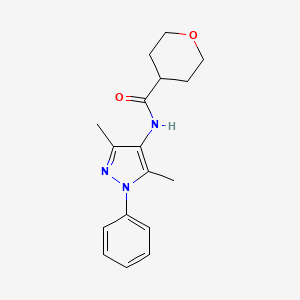![molecular formula C17H15NO3 B7546094 Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide](/img/structure/B7546094.png)
Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide
Overview
Description
Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide, also known as BIA, is a compound that has gained significant attention in the scientific community due to its potential in various fields of research. BIA is a synthetic compound that has been developed through a series of chemical reactions. This compound has shown promising results in various scientific studies and has been found to have a wide range of applications.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide is not yet fully understood. However, it has been suggested that this compound acts as a modulator of the central nervous system. This compound has been found to interact with various receptors in the brain, including the dopamine receptor, the serotonin receptor, and the adrenergic receptor. These interactions are thought to be responsible for the effects of this compound on the central nervous system.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. This compound has been found to increase the release of dopamine in the brain, which is thought to be responsible for its positive effects on the central nervous system. This compound has also been found to increase the levels of various neurotransmitters in the brain, including serotonin and norepinephrine.
Advantages and Limitations for Lab Experiments
Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in a laboratory setting. This compound has also been found to have a high degree of purity, which makes it ideal for use in scientific research. However, there are also some limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and its effects on the central nervous system are not yet fully understood. This means that further research is needed to fully understand the effects of this compound on the central nervous system.
Future Directions
There are a number of future directions for research on Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide. One area of research that is particularly promising is the use of this compound in the treatment of neurological disorders. It has been suggested that this compound may be useful in the treatment of Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of this compound in the treatment of these disorders.
Another area of research that is promising is the use of this compound in the development of new drugs. This compound has been found to interact with a number of receptors in the brain, which makes it a promising candidate for the development of new drugs. Further research is needed to fully understand the potential of this compound in the development of new drugs.
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific studies. This compound has a wide range of applications in scientific research, particularly in the field of neuroscience. Further research is needed to fully understand the potential of this compound in the treatment of neurological disorders and the development of new drugs.
Scientific Research Applications
Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide has been found to have a wide range of applications in scientific research. One of the most promising applications of this compound is in the field of neuroscience. This compound has been found to have a positive effect on the central nervous system, and it has been suggested that it may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(12-6-8-15-16(9-12)21-10-20-15)18-14-7-5-11-3-1-2-4-13(11)14/h1-4,6,8-9,14H,5,7,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQQIEMEEMPORG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-N,2-N-dimethyl-6-[1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7546018.png)

![N,N-dimethyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546050.png)
![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide](/img/structure/B7546051.png)
![N-[2-[[2-[(dimethylamino)methyl]phenyl]methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B7546057.png)
![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7546058.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-3-(3-chlorophenyl)propanamide](/img/structure/B7546066.png)
![N-[[4-(difluoromethoxy)phenyl]methyl]-N-methyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546068.png)
![N-[(2-fluorophenyl)methyl]-2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7546075.png)


![2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole](/img/structure/B7546088.png)
![3-[(5-Chlorothiophen-2-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B7546100.png)
![4-[(4-Propan-2-ylphenyl)sulfamoyl]benzamide](/img/structure/B7546108.png)